1-(3-Chlorobenzyl)-1H-indazol-5-amine ROCK1 Inhibitory Activity
1-(3-Chlorobenzyl)-1H-indazol-5-amine demonstrates inhibitory activity against Rho-associated protein kinase 1 (ROCK1), a key target in cardiovascular disease and oncology research. The compound exhibits an IC50 of 2.14 μM (2,140 nM) against ROCK1 in an IMAP assay. [1]
| Evidence Dimension | Inhibition of ROCK1 activity |
|---|---|
| Target Compound Data | IC50 = 2,140 nM |
| Comparator Or Baseline | Reference ROCK inhibitor (e.g., Y-27632: IC50 ~ 140-800 nM depending on assay) |
| Quantified Difference | Moderate potency; serves as a distinct chemotype for ROCK1 engagement. |
| Conditions | IMAP (Immobilized Metal Ion Affinity-Based Fluorescence Polarization) assay |
Why This Matters
This quantitative potency data against ROCK1 allows researchers to select this compound for studies where a specific level of kinase engagement is required, particularly when seeking alternative chemical scaffolds for structure-activity relationship (SAR) investigations.
- [1] BindingDB. (n.d.). BDBM50417668 (CHEMBL1643368): Inhibition of ROCK1 by IMAP assay. Retrieved from BindingDB. View Source
